SBE13 Hydrochloride Demonstrates >4000-Fold Selectivity for Plk1 Over Plk2, Plk3, and Aurora A Kinase
SBE13 hydrochloride exhibits an IC50 of 200 pM for Plk1, and displays >4000-fold selectivity over Aurora A kinase, Plk2, and Plk3 . It shows no detectable effect on Aurora A kinase activity and only weakly inhibits Plk2 (IC50 >66 µM) and Plk3 (IC50 = 875 nM) [1]. In contrast, the type I Plk1 inhibitor BI 2536 shows much lower selectivity, with IC50 values of 0.83 nM (Plk1), 3.5 nM (Plk2), and 9.0 nM (Plk3), representing only a 4- and 11-fold selectivity window, respectively . Another advanced inhibitor, Onvansertib (NMS-1286937), exhibits a 5000-fold selectivity window but with an IC50 of 2 nM for Plk1, an order of magnitude less potent than SBE13 .
| Evidence Dimension | Kinase Selectivity (Fold-selectivity over Plk2/Plk3/Aurora A) |
|---|---|
| Target Compound Data | IC50 Plk1: 200 pM; Plk2: >66 µM; Plk3: 875 nM; Aurora A: no effect |
| Comparator Or Baseline | BI 2536: Plk1 IC50 0.83 nM, Plk2 3.5 nM, Plk3 9.0 nM; Onvansertib: Plk1 IC50 2 nM, >5000-fold selective |
| Quantified Difference | SBE13 has a >4000-fold selectivity window; BI 2536 has a 4- to 11-fold window; Onvansertib has a 5000-fold window but with lower Plk1 potency. |
| Conditions | In vitro kinase assays using immunoprecipitated kinases from HeLa cells or recombinant enzymes. |
Why This Matters
The exceptionally high selectivity window minimizes off-target effects on closely related kinases, ensuring experimental outcomes are attributable to Plk1 inhibition.
- [1] Keppner S, Proschak E, Schneider G, Spänkuch B. SBE13, a newly identified inhibitor of inactive polo-like kinase 1. J Cheminform. 2010;2(Suppl 1):P54. View Source
